5-(5-formylthiophen-2-yl)thiophene-2-carboxylic Acid

convergent synthesis Suzuki–Miyaura coupling nonlinear optical precursors

Monofunctional bithiophene analogs require extra protection/deprotection steps, reducing yield and complicating purification. This compound solves that with spatially separated, orthogonally reactive formyl and carboxylic acid groups. • Enables single-step Suzuki-Miyaura diversification for donor-acceptor libraries • Serves as a ratiometric reference standard in ALDH activity assays • Allows post-polymerization functionalization of conductive thin films via the formyl handle Ideal for materials science and medicinal chemistry groups developing π-conjugated systems.

Molecular Formula C10H6O3S2
Molecular Weight 238.3 g/mol
Cat. No. B12117885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-formylthiophen-2-yl)thiophene-2-carboxylic Acid
Molecular FormulaC10H6O3S2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C2=CC=C(S2)C(=O)O)C=O
InChIInChI=1S/C10H6O3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
InChIKeyCENUSKFLSKYNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Formylthiophen-2-yl)thiophene-2-carboxylic Acid – Bithiophene Building Block


5-(5-Formylthiophen-2-yl)thiophene-2-carboxylic acid (synonym: 5′-formyl-[2,2′-bithiophene]-5-carboxylic acid; CAS 886508-47-0) is a heterobifunctional 2,2′-bithiophene derivative that simultaneously presents a carboxylic acid at the 5-position of one thiophene ring and a formyl group at the 5′-position of the other . With molecular formula C₁₀H₆O₃S₂ and molecular weight 238.28 g·mol⁻¹, this unsymmetrical donor–acceptor building block serves as a critical intermediate in convergent syntheses of π-conjugated systems for nonlinear optics, dye-sensitized solar cells, and pharmaceutical discovery, where the orthogonal reactivity of the aldehyde and carboxylic acid enables sequential chemoselective transformations without protecting-group manipulation [1].

5-(5-Formylthiophen-2-yl)thiophene-2-carboxylic Acid vs. Common Analogs


The target compound’s procurement value derives from its unique orthogonal bifunctionality: an electron-withdrawing formyl group at one terminus of the bithiophene core and a carboxylic acid at the opposite terminus. This spatial separation of a reactive aldehyde and a carboxylic acid anchor is absent in widely available monofunctional bithiophene analogs such as 2,2′-bithiophene-5-carboxylic acid (CAS 2060-55-1), which lacks the formyl handle, or 2,2′-bithiophene-5-carboxaldehyde (CAS 3779-27-9), which lacks the carboxylic acid . Attempting to substitute with these monofunctional analogs necessitates additional synthetic steps—typically protection/deprotection sequences or late-stage functional-group interconversions—that reduce overall yield, increase step count, and complicate purification. The formyl group also imparts a distinct electronic character: computational studies demonstrate that formyl-substituted bithiophenes exhibit reduced backbone conjugation and altered torsional potentials compared to unsubstituted or carboxyl-only derivatives, directly affecting the optoelectronic properties of downstream materials [1].

Quantitative Evidence


Suzuki Coupling Step Economy Advantage

In the synthesis of 5-aryl-5′-formyl-2,2′-bithiophene derivatives—for which 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is a key scaffold—two synthetic routes were compared. The VHA approach required four sequential reaction steps starting from acetophenones and delivered the title compounds in low overall yields [1]. In contrast, Suzuki coupling of functionalized arylboronic acids with 5-bromo-5′-formyl-2,2′-bithiophene (derived from the target compound via decarboxylative bromination) furnished the same products in good yields in a single step [1]. For procurement planning, this means the target compound enables a convergent, one-step diversification strategy that eliminates three synthetic operations relative to the linear VHA alternative.

convergent synthesis Suzuki–Miyaura coupling nonlinear optical precursors

Hypsochromic Shift for Ratiometric ALDH Sensing

In push–pull bithiophene-based dyes bearing an N,N-diphenylhydrazone donor and a bithiophene π-spacer, replacement of the terminal electron-withdrawing formyl group with a carboxylic acid group produces a hypsochromic shift of 24 nm in the UV–Vis absorption spectrum [1]. Specifically, compound 4b (formyl-terminated) and compound 7c (carboxylic acid-terminated) were compared: the formyl-to-acid conversion blue-shifts the ICT absorption band. This spectral separation—formyl derivative absorbing at longer wavelength vs. carboxylic acid derivative absorbing at shorter wavelength—is the mechanistic basis for using thiophene-bridged aldehydes (TBAs) as ratiometric fluorescent probes for aldehyde dehydrogenase (ALDH) activity, where the enzyme-catalyzed oxidation of the formyl group to a carboxylic acid produces a measurable spectral shift that can be quantified by fluorescence microscopy and flow cytometry [2]. The target compound, bearing both functional groups on the same bithiophene scaffold, represents the structural nexus connecting formyl-terminated probe precursors to carboxylate-terminated enzymatic products.

fluorescence sensing aldehyde dehydrogenase (ALDH) intramolecular charge transfer (ICT)

Formyl Substituent Reduces Backbone Conjugation

Density functional theory (DFT) calculations comparing substituted 2,2′-bithiophenes reveal that electron-withdrawing substituents such as formyl and nitro groups reduce the internal rotation barrier at the inter-ring dihedral angle of 90° compared to unsubstituted bithiophene or electron-donating substituents [1]. This reduction in the torsional barrier indicates diminished backbone conjugation in the formyl-substituted system, which directly impacts the effective conjugation length and, consequently, the HOMO–LUMO gap and charge-transport properties of materials incorporating this building block. For researchers designing coplanar, highly conjugated oligothiophene systems, this property means the target compound occupies a distinct electronic-property niche compared to bithiophene-5-carboxylic acid (no formyl substituent) or 5′-alkoxy-bithiophene analogs (electron-donating substituents).

conformational analysis torsional barrier π-conjugation

Electropolymerization and Metal-Ion Complexation

2,2′-Bithiophene-5-carboxylic acid (BTA), the non-formylated analog of the target compound, undergoes electrochemical polymerization on platinum electrodes in acetonitrile (0.1 M TBAP, 0.05 M BTA) to form conductive thin films capable of complexing metal ions including Cu²⁺, Ag⁺, and Co²⁺ [1]. IR and XPS characterization confirmed successful metal incorporation into the polymer matrix [1]. By structural analogy, the target compound—which contains the identical bithiophene-5-carboxylic acid electrophilic polymerization site but additionally features a 5′-formyl group—offers the same electropolymerization capability while providing a post-polymerization functionalization handle via the aldehyde moiety (e.g., Schiff-base condensation, hydrazone formation). This dual functionality is absent in the simpler BTA monomer.

electropolymerization conductive thin films metal-ion sensing

Crystal Structure Benchmark for Formyl Analog

The crystal structure of [2,2′-bithiophene]-5-carboxylic acid (BTMC) was solved by single-crystal X-ray diffraction, revealing that the two thiophene rings adopt a nearly coplanar anti sulfur conformation in the solid state [1]. UV–Vis absorption and fluorescence spectra were recorded in both solution and solid state, providing a full spectroscopic benchmark for the non-formylated scaffold [1]. The target compound, which differs from BTMC only by the presence of a formyl group at the 5′-position, is expected to exhibit altered solid-state packing due to the additional aldehyde dipole and hydrogen-bond-acceptor capability. This structural data set for BTMC serves as the direct reference point for predicting whether the target compound will crystallize in a similarly coplanar conformation or adopt a twisted geometry driven by the formyl group's electronic effects.

crystal engineering solid-state structure torsional conformation

Cyanide Sensing Baseline for Chemosensors

Quantitative cyanide sensing studies using 5′-iodo-2,2′-bithiophene-5-carboxaldehyde revealed a binding constant of 1.38 × 10³ M⁻¹ at room temperature [1]. This halogenated formyl-bithiophene represents the closest structurally characterized chemosensor analog to the target compound, differing only by iodo substitution at the 5′-position vs. the carboxylic acid at the 5-position. By preserving the formyl-bithiophene π-system while replacing the iodo sensor headgroup with a carboxylic acid, the target compound is positioned as a precursor for developing carboxylate-anchored chemosensors (e.g., for surface immobilization on metal-oxide electrodes), a modality unavailable to the halogenated analog.

cyanide detection chemosensor binding constant

Applications of 5-(5-Formylthiophen-2-yl)thiophene-2-carboxylic Acid


Convergent Synthesis of NLO Precursor Libraries

Medicinal chemistry and materials science groups synthesizing libraries of donor–acceptor bithiophene chromophores should procure this compound as the key intermediate for Suzuki–Miyaura diversification. As demonstrated by Herbivo et al. (Tetrahedron 2009), the bromo derivative of this scaffold couples with arylboronic acids in a single step to yield 5-aryl-5′-formyl-2,2′-bithiophenes in good yields, bypassing the four-step VHA linear sequence [1]. The carboxylic acid can be retained for subsequent amidation or esterification, or removed via protodecarboxylation, providing a modular branching point for library synthesis.

Calibrant for ALDH Fluorescence Assays

Groups developing fluorescence-based aldehyde dehydrogenase (ALDH) activity assays require a well-characterized carboxylic acid reference compound corresponding to the enzymatic oxidation product of thiophene-bridged aldehydes (TBAs). The 24 nm hypsochromic shift between formyl and carboxylic acid states of the bithiophene chromophore [1], coupled with the ratiometric fluorescence change demonstrated in Chemical Science (2017) , positions this compound as the ideal calibrant for flow cytometry and fluorescence microscopy ALDH imaging workflows.

Electropolymerizable Monomer for Post-Functionalized Sensors

Electrochemistry laboratories fabricating conductive polymer thin films for metal-ion sensing or electrocatalysis can utilize the bithiophene-5-carboxylic acid motif for anodic electropolymerization (established for the non-formylated analog BTA on Pt electrodes in MeCN/TBAP [1]) while reserving the 5′-formyl group for post-polymerization covalent attachment of recognition elements (amines, hydrazines, hydrazides) via Schiff-base or hydrazone chemistry. This dual functionality eliminates the need for co-polymerization of a separate functionalized monomer.

Solid-State Formyl vs. Carboxyl Packing Comparison

Crystallography and solid-state chemistry groups investigating the effect of formyl vs. carboxylic acid substituents on oligothiophene packing motifs should procure this compound alongside [2,2′-bithiophene]-5-carboxylic acid (whose crystal structure and spectroscopic properties were reported by Einkauf et al., J. Mol. Struct. 2016 [1]) to enable direct head-to-head comparison of how the additional aldehyde group modifies intermolecular hydrogen bonding, torsional conformation, and solid-state UV–Vis absorption.

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